molecular formula C27H49NO B14506924 2-((Didecylamino)methyl)phenol CAS No. 62984-52-5

2-((Didecylamino)methyl)phenol

Cat. No.: B14506924
CAS No.: 62984-52-5
M. Wt: 403.7 g/mol
InChI Key: UGKINPHECAPVGU-UHFFFAOYSA-N
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Description

2-((Didecylamino)methyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a didecylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Didecylamino)methyl)phenol typically involves the reaction of phenol with didecylamine in the presence of formaldehyde. This reaction is a type of Mannich reaction, which is a three-component condensation reaction. The reaction conditions generally include:

    Temperature: Moderate temperatures, typically around 60-80°C.

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid are often used to facilitate the reaction.

    Solvents: Common solvents include ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

2-((Didecylamino)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

    Substitution: Halogens (chlorine, bromine) and nitrating agents (nitric acid) are typical reagents for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

2-((Didecylamino)methyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antioxidant properties.

    Industry: Utilized in the production of polymers, resins, and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-((Didecylamino)methyl)phenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The phenolic hydroxyl group can donate hydrogen bonds, while the didecylamino group can interact with hydrophobic regions of proteins and membranes. These interactions can lead to the disruption of microbial cell walls or the inhibition of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The parent compound with a simple hydroxyl group attached to a benzene ring.

    2-Methylphenol (o-Cresol): A methyl-substituted phenol with similar chemical properties.

    4-Methylphenol (p-Cresol): Another methyl-substituted phenol with applications in disinfectants and antiseptics.

Uniqueness

2-((Didecylamino)methyl)phenol is unique due to the presence of the didecylamino group, which imparts additional hydrophobicity and potential for interaction with biological membranes. This makes it more effective in certain applications compared to simpler phenols.

Properties

CAS No.

62984-52-5

Molecular Formula

C27H49NO

Molecular Weight

403.7 g/mol

IUPAC Name

2-[(didecylamino)methyl]phenol

InChI

InChI=1S/C27H49NO/c1-3-5-7-9-11-13-15-19-23-28(25-26-21-17-18-22-27(26)29)24-20-16-14-12-10-8-6-4-2/h17-18,21-22,29H,3-16,19-20,23-25H2,1-2H3

InChI Key

UGKINPHECAPVGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN(CCCCCCCCCC)CC1=CC=CC=C1O

Origin of Product

United States

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